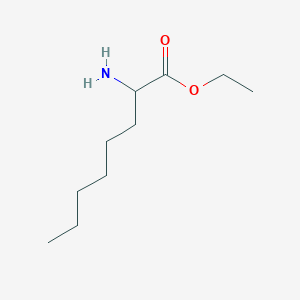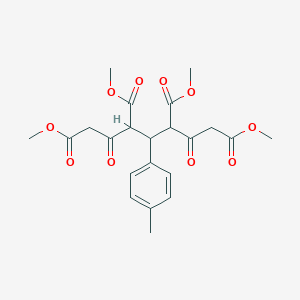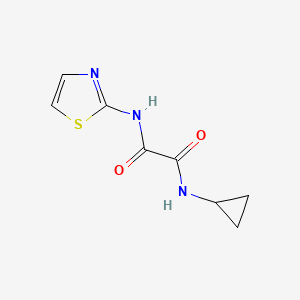![molecular formula C13H16ClN3O2 B2614758 N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide CAS No. 1797975-91-7](/img/structure/B2614758.png)
N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide, also known as CR845, is a novel kappa opioid receptor agonist that has been shown to have potential therapeutic applications. The compound was first synthesized in 2006 and has since undergone extensive scientific research to determine its efficacy and safety.
Mecanismo De Acción
N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide exerts its effects by binding to the kappa opioid receptor, which is found in the central and peripheral nervous systems. Activation of the kappa opioid receptor results in the inhibition of pain signaling pathways and the modulation of itch sensation.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-itch effects, N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide has been shown to have other physiological effects. These include the inhibition of inflammation and the modulation of immune function. N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide has also been shown to have a favorable safety profile, with no evidence of respiratory depression or abuse potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide for lab experiments is its specificity for the kappa opioid receptor, which allows for targeted manipulation of this receptor. However, a limitation of N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for the study of N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide. These include further exploration of its analgesic and anti-itch effects in different patient populations, such as those with chronic pain or pruritus. Additionally, N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide may have potential applications in the treatment of other conditions, such as depression and anxiety. Further research is needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with acrylonitrile to form N-(3-chloro-4-methoxyphenyl)acrylamide. This is followed by the reaction of the acrylamide with 3-aminopropylamine to form N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide.
Aplicaciones Científicas De Investigación
N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and pruritus (itching). The compound has been shown to have analgesic effects in both preclinical and clinical studies, without the addictive properties of traditional opioid analgesics. Additionally, N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide has been shown to reduce itching in patients with chronic kidney disease undergoing hemodialysis.
Propiedades
IUPAC Name |
N-[3-(3-chloro-N-cyano-4-methoxyanilino)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-10(18)16-6-3-7-17(9-15)11-4-5-13(19-2)12(14)8-11/h4-5,8H,3,6-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWDEEBNRIIWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN(C#N)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2614675.png)
![1-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2614677.png)
![Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2614678.png)




![8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2614687.png)
![[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2614689.png)
![1-{[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2614691.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2614693.png)


![N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2614698.png)